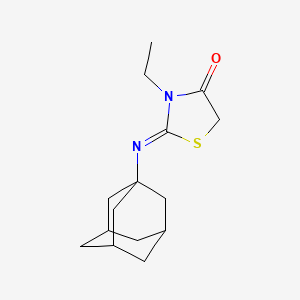
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one (AET) is a heterocyclic compound that has been widely studied due to its potential applications in medicinal chemistry. It is a member of the thiazolidinone family of compounds, which have been found to possess a range of biological activities, including antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can help to prevent the growth and spread of tumors. 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has also been found to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, which can help to reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one in lab experiments is that it has been shown to exhibit a range of biological activities, which can make it a useful tool for studying various cellular processes and pathways. Additionally, 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one. One area of interest is the development of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the elucidation of the mechanism of action of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one, which could help to identify new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one in animal models and humans.
Synthesemethoden
The synthesis of 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one involves the reaction of 1-adamantylamine with ethyl isothiocyanate in the presence of a base, such as potassium carbonate, in a solvent, such as ethanol. The resulting product is then treated with acetic anhydride and triethylamine to yield 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one has been shown to have antiviral activity against the hepatitis C virus.
Eigenschaften
IUPAC Name |
2-(1-adamantylimino)-3-ethyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-2-17-13(18)9-19-14(17)16-15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGZVTAXWYBZQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantylimino)-3-ethyl-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyano-3-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}phenyl)acrylamide](/img/structure/B4961278.png)

![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)

![methyl 4-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzoate](/img/structure/B4961314.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B4961316.png)
![3-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)phenyl acetate](/img/structure/B4961338.png)
![4-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4961340.png)
![3-allyl-5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4961344.png)

![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B4961368.png)
